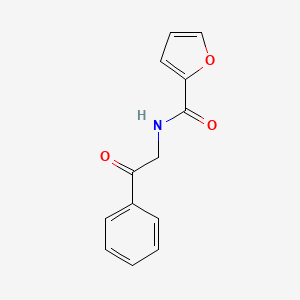![molecular formula C21H22BrCl2N3O2 B12481779 N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12481779.png)
N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic molecule that features a combination of bromine, chlorine, methoxy, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the core phenyl structure followed by the introduction of the bromine, chlorine, and methoxy groups. The final step involves the attachment of the imidazole moiety.
Preparation of the Core Phenyl Structure: The initial step involves the synthesis of the phenyl ring with the desired substituents. This can be achieved through various aromatic substitution reactions.
Introduction of Functional Groups: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents include bromine (Br2), chlorine (Cl2), and methanol (CH3OH) in the presence of catalysts.
Attachment of Imidazole Moiety: The final step involves the reaction of the substituted phenyl compound with an imidazole derivative. This can be achieved through nucleophilic substitution reactions using reagents such as imidazole and appropriate solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., imidazole), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in the study of pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions and can inhibit or activate enzymes by binding to their active sites. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.
Uniqueness
({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: is unique due to its combination of bromine, chlorine, methoxy, and imidazole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22BrCl2N3O2 |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H22BrCl2N3O2/c1-28-20-11-16(12-25-5-2-7-27-8-6-26-14-27)9-17(22)21(20)29-13-15-3-4-18(23)19(24)10-15/h3-4,6,8-11,14,25H,2,5,7,12-13H2,1H3 |
InChI Key |
XBDBOMVMONKUQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B12481696.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12481699.png)
![4-[({4-[(4-Methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12481711.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B12481725.png)

![2-bromo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12481737.png)

![Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12481750.png)



![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B12481781.png)
